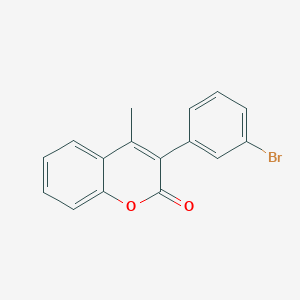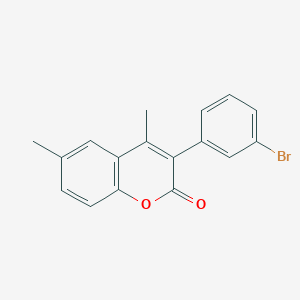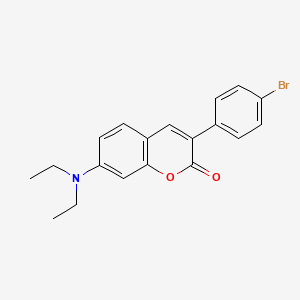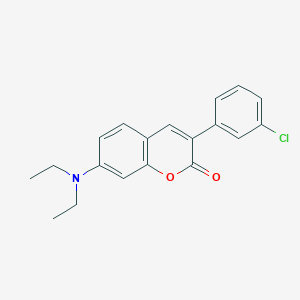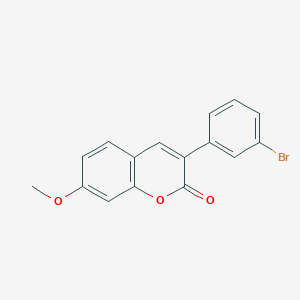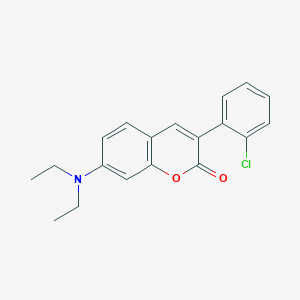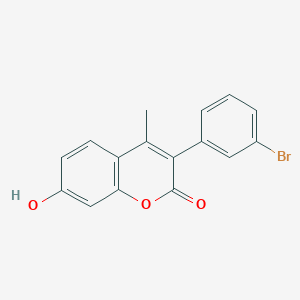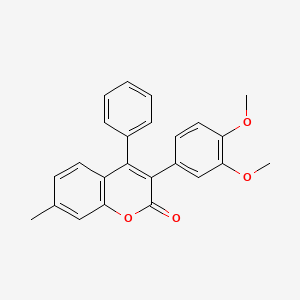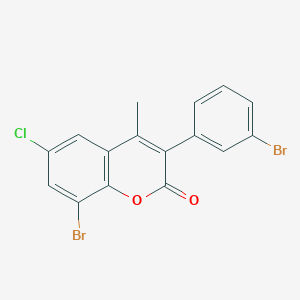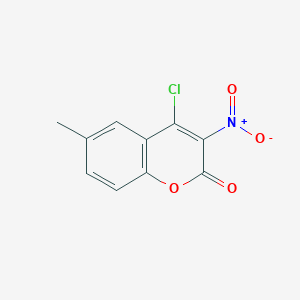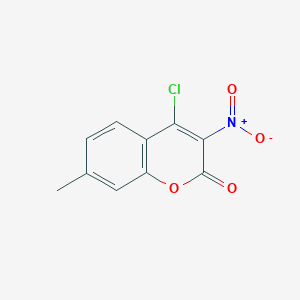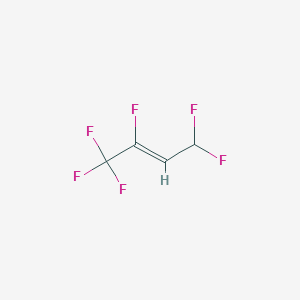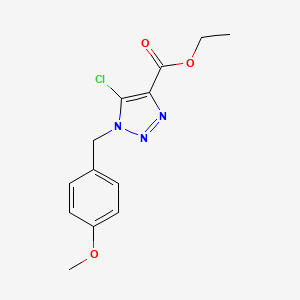
ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl azide with a 5-chloroethyl chloroformate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. This would form the 1,2,3-triazole ring and attach the ethyl carboxylate group .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 5-chloro substitution on the triazole ring and the 4-methoxy substitution on the benzyl group could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or aminolysis. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the ethyl carboxylate group could make it more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
1. Tetrel Bonding Interactions and Molecular Analysis
Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is studied for its potential in forming π-hole tetrel bonding interactions. Researchers synthesized various triazole derivatives, including compounds with similar structures, and analyzed them using techniques like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. These compounds, such as ethyl 2-(1-benzyl-4-(4-methoxyphenyl-1H-1,2,3-triazol-5-yl))-2-oxoacetate, demonstrated the ability to form self-assembled dimers in the solid state through these interactions (Ahmed et al., 2020).
2. Synthesis of Novel Compounds and Anticancer Evaluation
Studies on derivatives of ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate include the synthesis of new compounds with potential as antiasthmatic agents. The synthesis process involves nucleophilic displacement and cyclization reactions leading to novel benzopyrano triazole systems (Buckle et al., 1981).
3. Role in Ring-Chain Tautomerism
Research into the synthesis of triazole-4-carboxylic acids with similar structures revealed insights into ring-chain tautomerism. For instance, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid provided evidence of tautomerism in solution (Pokhodylo & Obushak, 2022).
4. Molecular Docking Studies and Cancer Research
Molecular docking studies on compounds structurally similar to ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, particularly in benzimidazole derivatives, have been conducted. These studies aim to understand the mechanism behind their anti-cancer properties and explore their potential as EGFR inhibitors (Karayel, 2021).
5. Synthesis of Triazole-Based Heterocycles
The synthesis and characterization of various triazole-based heterocycles, including those with structures related to ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, have been extensively studied. These research efforts focus on developing novel synthetic methods and exploring the potential applications of these compounds in various fields (Pokhodylo, Shyyka & Obushak, 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s benzylic position allows for resonance stabilization of the carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can result in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s benzylic position and the presence of a benzene ring could potentially influence its bioavailability .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the electronegativity of the halogen involved . Additionally, the presence of a benzene ring can provide aromatic stabilization, influencing the compound’s reactivity .
Propriétés
IUPAC Name |
ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMGQIZAQMDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


